3-[4-(4-Methylphenyl)phenoxy]butan-2-one
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Description
The compound "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" is a synthetic organic molecule that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of chromenes and chroman derivatives, as well as the synthesis of compounds with substituted phenyl groups, are relevant to understanding the chemical behavior and synthesis pathways that might be applicable to "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" .
Synthesis Analysis
The synthesis of related compounds involves palladium-catalyzed cyclization reactions, as well as one-pot synthesis methods under solvent-free conditions using catalysts like K10 montmorillonite . For example, the reaction of 2-(3-methyl-2-butenyl)phenol with PdCl2 leads to the formation of six-membered chromene products . Similarly, the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones suggests that a similar approach could potentially be adapted for the synthesis of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as NMR and X-ray crystallography . For instance, the structure of a compound with a hydroxyphenyl group has been analyzed to show tautomerism between phenol and quinone forms . The crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one provides detailed information about the spatial arrangement of atoms in the crystal lattice . These studies are crucial for understanding the molecular geometry and potential reactivity of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one".
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of heterocycles and the use of synthons for regiospecific synthesis . For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used as a synthon for the synthesis of various five and six-membered heterocycles . This indicates that "3-[4-(4-Methylphenyl)phenoxy]butan-2-one" may also participate in cyclocondensation reactions to form heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using methods such as IR, NMR, and elemental analysis . For instance, monophenylarsenic(III) derivatives have been characterized to determine their molecular weight and spectral properties . The synthesis of 2-(trifluoromethyl)butan-4-olides and their subsequent characterization highlight the importance of selective reduction and cyclization reactions in determining the physical properties of the final products . These methods could be applied to determine the properties of "3-[4-(4-Methylphenyl)phenoxy]butan-2-one".
Scientific Research Applications
Crystallographic Structure and Synthesis
- Crystallographic Structure : The crystallographic structure of compounds structurally related to 3-[4-(4-Methylphenyl)phenoxy]butan-2-one has been extensively studied. For example, the structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one was elucidated using x-ray analysis (Shi & Jian, 1999).
- Synthesis and Stereochemistry : Research has focused on the synthesis and stereochemical properties of similar compounds. For instance, the synthesis and stereochemistry of 2-(inden-3-yl)phenols and their derivatives have been explored, revealing insights into molecular rotation and structural conformations (Turner et al., 2003).
Antioxidant Properties and Molecular Interactions
- Phenolic Antioxidants : Phenolic compounds related to 3-[4-(4-Methylphenyl)phenoxy]butan-2-one have been identified as potent inhibitors of certain enzymes, demonstrating significant antioxidant properties (Sokolove et al., 1986).
- Interaction with Enzymes : Studies have shown that certain compounds similar to 3-[4-(4-Methylphenyl)phenoxy]butan-2-one can interact with enzymes, illustrating their potential as bioactive molecules (Amorati et al., 2003).
Biochemical Reactions and Potential Applications
- Biochemical Reactions : Research into the biochemical behavior of related compounds has provided insights into their potential applications. For example, studies on the electrochemical conversion of 4-phenylbuten-2-ones into 4-phenylbutan-2-ones have shed light on their electrocatalytic properties (Bryan & Grimshaw, 1997).
- Potential in Medicine and Industry : The structural characteristics and reactivity of these compounds suggest potential applications in medicinal chemistry and industrial processes, as indicated by studies on compounds like 4-(6-methoxy-2-naphthyl)butan-2-one (Goudie et al., 1978).
properties
IUPAC Name |
3-[4-(4-methylphenyl)phenoxy]butan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-4-6-15(7-5-12)16-8-10-17(11-9-16)19-14(3)13(2)18/h4-11,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGMPPFPANVKLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383130 |
Source
|
Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Methylphenyl)phenoxy]butan-2-one | |
CAS RN |
449737-08-0 |
Source
|
Record name | 3-[4-(4-methylphenyl)phenoxy]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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